

In-Depth Technical Guide: (2-Methylpyrimidin-5-yl)methanol

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Compound of Interest

Compound Name: (2-Methylpyrimidin-5-yl)methanol

Cat. No.: B151224

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CAS Number: 2239-83-0

Synonyms: 2-Methyl-5-hydroxymethyl-pyrimidine, 2-Methyl-5-pyrimidinemethanol[1]

This technical guide provides a comprehensive overview of **(2-Methylpyrimidin-5-yl)methanol**, a heterocyclic organic compound of interest to researchers and professionals in drug development. This document outlines its chemical properties, potential synthetic routes, and methodologies for biological evaluation, supported by data presentation in structured tables and logical diagrams.

Chemical and Physical Properties

(2-Methylpyrimidin-5-yl)methanol is a white crystalline solid at room temperature.[2] Key physicochemical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C6H8N2O	[2]
Molecular Weight	124.14 g/mol	[2]
Melting Point	102-103°C	[2]
Boiling Point	237°C	[2]
Density	1.171 g/cm ³	[2]
Flash Point	97.1°C	[2]
Vapor Pressure	0.0253 mmHg at 25°C	[2]

Synthesis

A plausible synthetic route to **(2-Methylpyrimidin-5-yl)methanol** involves the reduction of an appropriate pyrimidine-5-carboxylate derivative. One documented method is the reduction of ethyl 2-methylthiopyrimidine-5-carboxylate using lithium aluminum hydride (LiAlH₄), which has been reported to yield related dihydropyrimidine compounds as the main product, with the corresponding pyrimidin-5-yl)methanol as a byproduct.[3]

Experimental Protocol: Reduction of a Pyrimidine-5-Carboxylate Derivative

This protocol is adapted from procedures for the reduction of carboxylic acid derivatives using lithium aluminum hydride.[4][5][6] Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. All procedures should be conducted in a dry, inert atmosphere (e.g., nitrogen or argon) in an efficient fume hood.

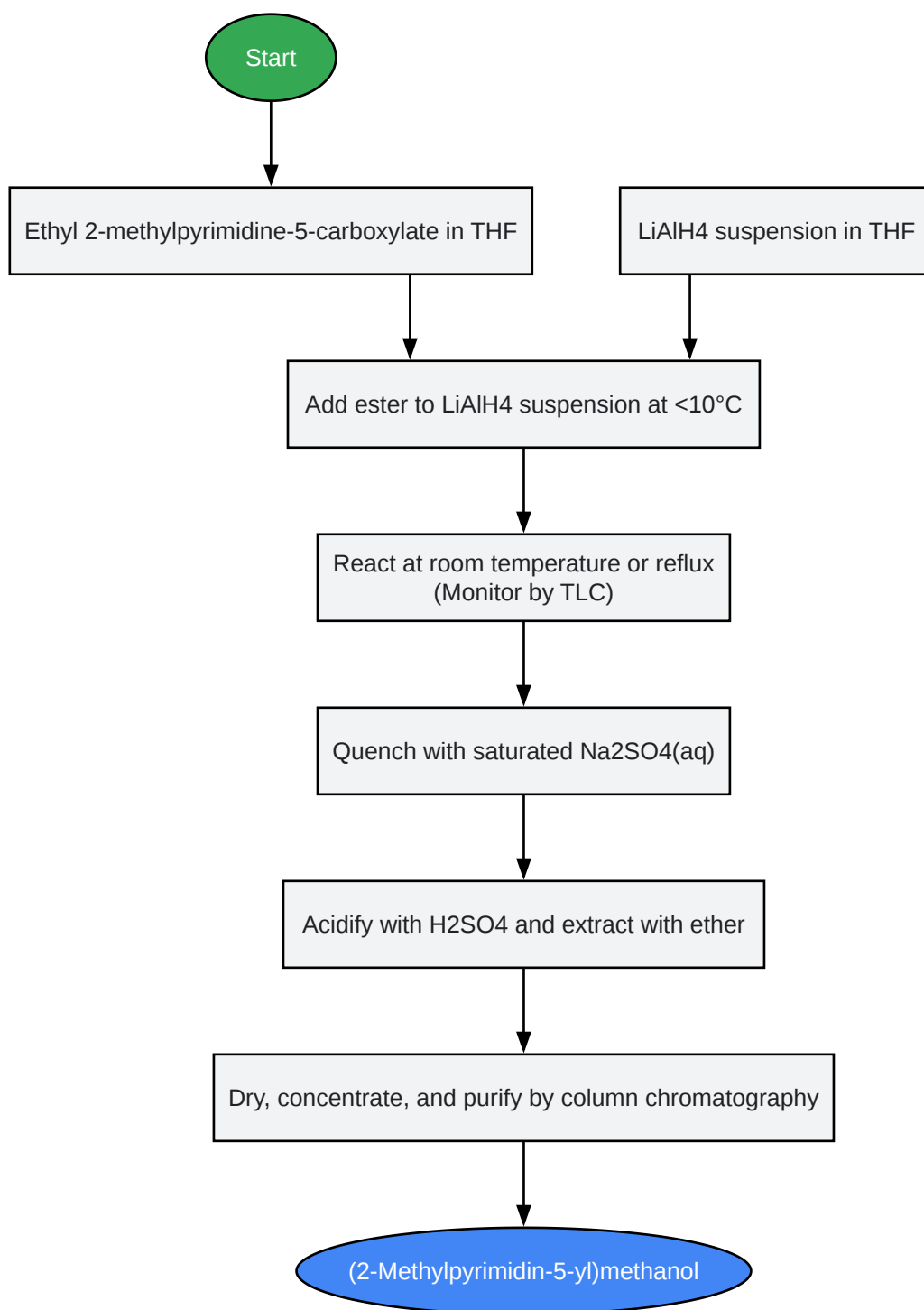
Materials:

- Ethyl 2-methylpyrimidine-5-carboxylate (or a similar ester)
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)

- Dry ethyl ether
- Saturated aqueous sodium sulfate solution
- 10% (v/v) sulfuric acid
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** In an oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, a suspension of LiAlH_4 (1.1 molar equivalents) in anhydrous THF is prepared.
- **Addition of Ester:** A solution of ethyl 2-methylpyrimidine-5-carboxylate (1.0 molar equivalent) in anhydrous THF is added dropwise to the LiAlH_4 suspension while maintaining the temperature below 10°C using an ice-salt bath.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure complete reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, the flask is cooled in an ice-water bath. The excess LiAlH_4 is cautiously quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate.
- **Work-up:** 10% (v/v) sulfuric acid is added to the mixture. The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl ether.
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate **(2-Methylpyrimidin-5-yl)methanol**.



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Synthetic workflow for **(2-Methylpyrimidin-5-yl)methanol**.

Potential Biological Activity and Experimental Protocols

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a range of biological activities, including anticancer and kinase inhibitory effects.^{[7][8]} While specific biological data for **(2-Methylpyrimidin-5-yl)methanol** are not readily available in the public domain, its structural similarity to known bioactive molecules suggests it may be a candidate for such activities.

Kinase Inhibition Assay

Given that many pyrimidine-based compounds are kinase inhibitors, a common assay to evaluate the potential of **(2-Methylpyrimidin-5-yl)methanol** is a kinase inhibition assay.^{[8][9]}

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay^[10]

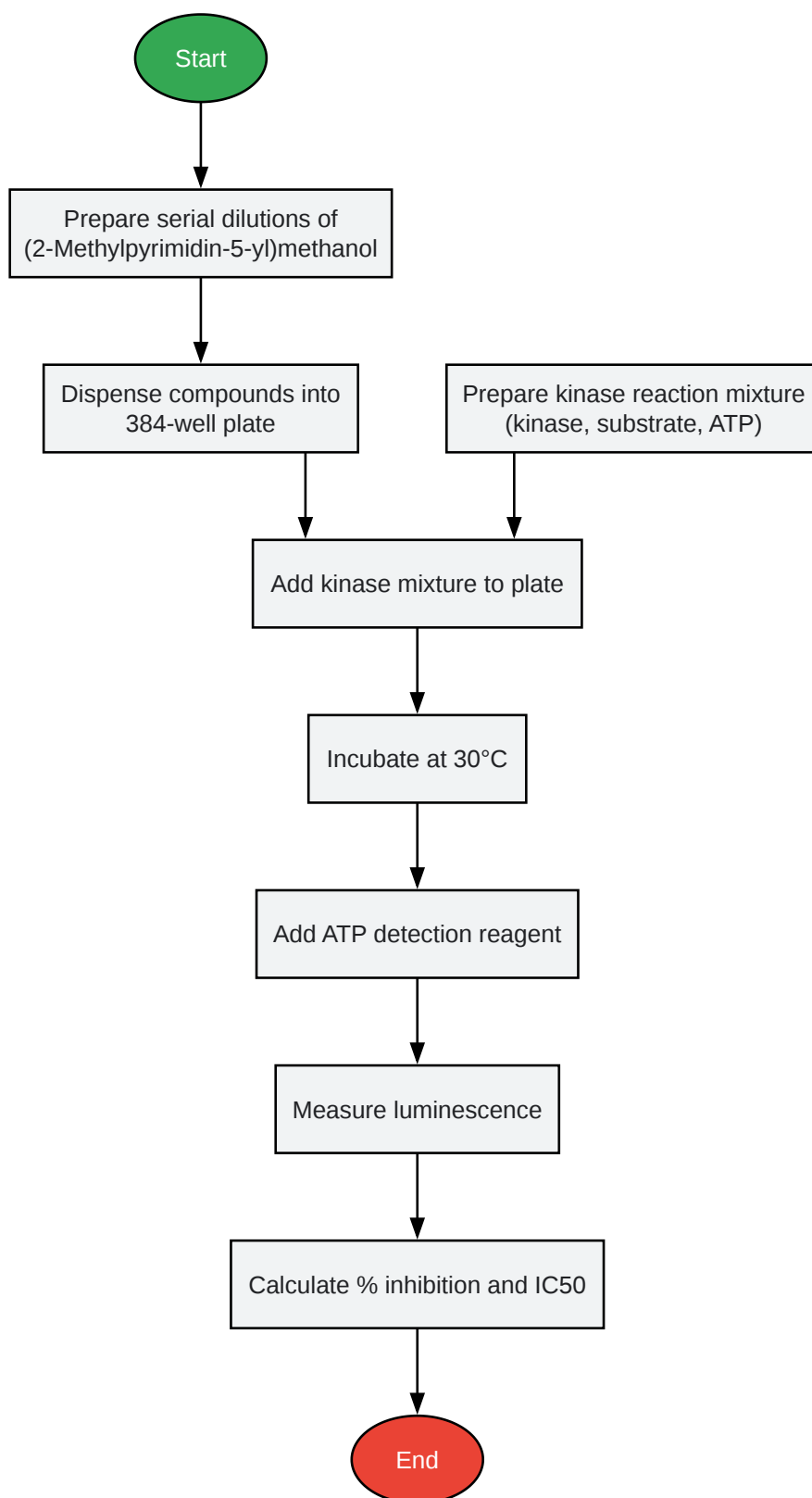
This protocol is a general guideline for a high-throughput screening assay in a 384-well format.

Materials:

- **(2-Methylpyrimidin-5-yl)methanol**
- Target kinase (e.g., a tyrosine kinase or serine/threonine kinase)
- Kinase substrate (peptide or protein)
- ATP
- Kinase assay buffer
- Luminescence-based ATP detection reagent
- Positive control inhibitor
- DMSO
- 384-well assay plates

Procedure:

- **Compound Preparation:** Prepare a stock solution of **(2-Methylpyrimidin-5-yl)methanol** in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
- **Assay Plate Preparation:** Add a small volume of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control and a known inhibitor as a positive control.
- **Kinase Reaction:** Prepare a kinase reaction mixture containing the target kinase, its substrate, and ATP in the assay buffer. Dispense this mixture into the wells of the assay plate to initiate the reaction. Include "no kinase" control wells.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- **Signal Detection:** Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
- **Data Acquisition:** Measure the luminescence of each well using a plate reader.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Determine the IC50 value by fitting the data to a dose-response curve.



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Workflow for a kinase inhibition assay.

Cell Proliferation Assay

The antiproliferative effects of **(2-Methylpyrimidin-5-yl)methanol** on cancer cell lines can be assessed using a standard cell viability assay, such as the MTT assay.^[11]

Experimental Protocol: MTT Cell Proliferation Assay

Materials:

- Cancer cell line(s) of interest
- **(2-Methylpyrimidin-5-yl)methanol**
- Cell culture medium and supplements
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates

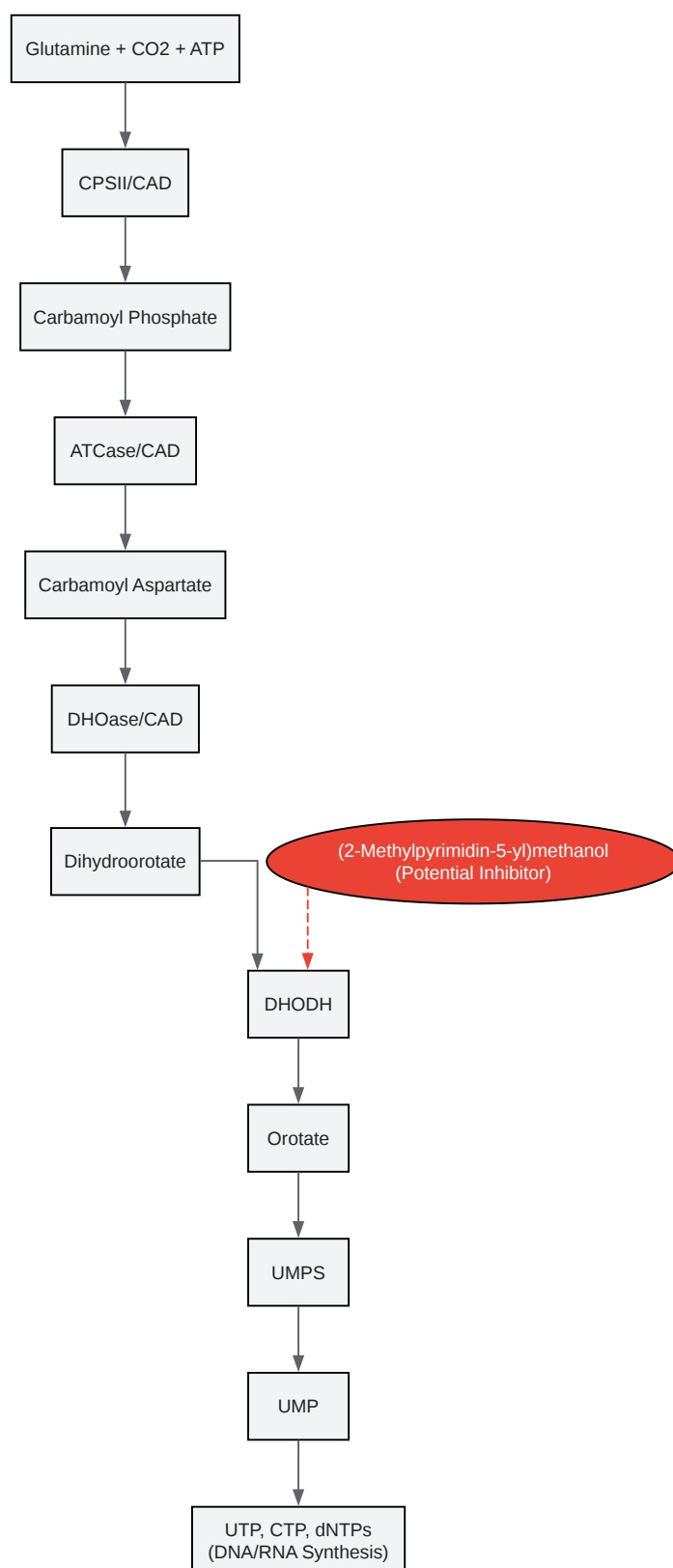
Procedure:

- **Cell Seeding:** Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **(2-Methylpyrimidin-5-yl)methanol**. Include untreated and vehicle (DMSO) control wells.
- **Incubation:** Incubate the plates for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
- **Formazan Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[\[12\]](#)

Potential Signaling Pathway Involvement

Pyrimidine derivatives have been shown to modulate various signaling pathways critical for cell growth and survival. While the specific targets of **(2-Methylpyrimidin-5-yl)methanol** are yet to be elucidated, potential pathways of interest include the de novo pyrimidine biosynthesis pathway, which is often upregulated in cancer cells.[\[13\]](#)[\[14\]](#) Inhibition of this pathway can lead to depletion of pyrimidine nucleotides, essential for DNA and RNA synthesis, thereby arresting cell proliferation.



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Potential inhibition of the de novo pyrimidine biosynthesis pathway.

Spectroscopic Data Analysis

Characterization of **(2-Methylpyrimidin-5-yl)methanol** would involve standard spectroscopic techniques.

NMR Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the aromatic protons on the pyrimidine ring.
- ^{13}C NMR: The carbon NMR spectrum will show resonances for the methyl carbon, the methylene carbon, and the carbons of the pyrimidine ring.

A general protocol for acquiring NMR spectra is as follows:[15]

- Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using standard pulse programs.
- Data Processing: Process the raw data (FID) by Fourier transformation, phasing, and baseline correction. Reference the spectra to the residual solvent peak.

HPLC Analysis

High-performance liquid chromatography (HPLC) can be used to assess the purity of **(2-Methylpyrimidin-5-yl)methanol**. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, would be a typical starting point for method development.[16][17][18]

Mass Spectrometry

Mass spectrometry (MS) would be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) could be employed. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.^[19]

This technical guide provides a foundational understanding of **(2-Methylpyrimidin-5-yl)methanol** for research and development purposes. Further experimental work is required to fully elucidate its biological activity and therapeutic potential.

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